(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide)
Description
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) (CAS: 1802015-49-1), designated as ANL-RS51, is a redox shuttle developed by Argonne National Laboratory (ANL) for lithium-ion batteries. Its molecular formula is C₁₆H₂₈O₄P₂ (FW: 346.34 g/mol), featuring a central 2,5-dimethoxy-1,4-phenylene core flanked by diethylphosphine oxide groups . This compound is air- and moisture-sensitive, appearing as a white solid. It functions by stabilizing high-voltage cathodes (≥4 V) through redox-mediated overcharge protection, enhancing battery cycle life and safety .
Properties
IUPAC Name |
1,4-bis(diethylphosphoryl)-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4P2/c1-7-21(17,8-2)15-11-14(20-6)16(12-13(15)19-5)22(18,9-3)10-4/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLQFYRGPWSOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)C1=CC(=C(C=C1OC)P(=O)(CC)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Coupling of Diethylphosphine Oxide with a Dihalogenated Aromatic Precursor
This method involves a metal-catalyzed coupling reaction between a dihalogenated 2,5-dimethoxybenzene derivative and diethylphosphine oxide. For example:
-
Precursor Synthesis : 1,4-Dibromo-2,5-dimethoxybenzene is prepared via bromination of 2,5-dimethoxybenzene using Br₂ in the presence of a Lewis acid.
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Coupling Reaction : A palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Ullmann coupling) introduces diethylphosphine oxide groups. For instance, using bis(pinacolato)diboron and Pd(dppf)Cl₂ as a catalyst:
Key Considerations :
Oxidation of a Bis-Diethylphosphine Intermediate
Phosphine oxides are commonly synthesized via oxidation of tertiary phosphines. This route involves:
Direct Phosphorylation of a Phenolic Intermediate
This method leverages electrophilic aromatic substitution (EAS) to introduce phosphine oxide groups:
-
Protection of Hydroxyl Groups :
2,5-Dimethoxyphenol is methylated to 2,5-dimethoxybenzene. -
Phosphorylation :
Reaction with diethylphosphinic chloride (Et₂P(O)Cl) in the presence of AlCl₃:Optimization :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (Estimated) |
|---|---|---|---|
| Cross-Coupling | High regioselectivity; scalable | Requires expensive catalysts | 60–75% |
| Oxidation of Phosphine | Simple oxidation step | Air-sensitive intermediates | 50–65% |
| Direct Phosphorylation | Fewer steps; no metal catalysts | Low regioselectivity for polysubstituted rings | 40–55% |
Characterization and Validation
Critical analytical data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide groups to phosphine groups.
Substitution: The methoxy groups on the phenylene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can produce a variety of functionalized phenylene compounds.
Scientific Research Applications
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Materials Science: The compound is utilized in the development of advanced materials, including optical waveguides and electronic devices.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) involves its interaction with specific molecular targets and pathways. The compound’s phosphine oxide groups can participate in coordination chemistry, forming complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to catalyze chemical reactions. Additionally, the methoxy groups on the phenylene ring can modulate the compound’s electronic properties, affecting its behavior in various chemical environments.
Comparison with Similar Compounds
ANL-RS5: Diisopropylphosphine Oxide Derivative
ANL-RS5 (CAS: 1426397-81-0), the diisopropyl analog, shares the same phenylene core but substitutes ethyl groups with isopropyl groups. Key differences include:
| Property | ANL-RS51 (Diethyl) | ANL-RS5 (Diisopropyl) |
|---|---|---|
| Molecular Formula | C₁₆H₂₈O₄P₂ | C₂₀H₃₆O₄P₂ |
| Molecular Weight | 346.34 g/mol | 402.45 g/mol |
| Substituent Steric Bulk | Moderate (ethyl) | High (isopropyl) |
| Physical State | White solid | White powder |
| Sensitivity | Air/moisture-sensitive | Air/moisture-sensitive |
Both compounds are patented (U.S. Patent 14/171,556) and scalable for industrial use .
Triflimide and Cyanamide-Based Lithium Salts
Compounds like Li₂-PDFSA and Li₂-DC-PDCA () feature electron-withdrawing groups (EWGs) on phenylene cores but differ functionally:
| Compound Class | Example | Redox Potential (V vs. Li/Li⁺) | Key Application |
|---|---|---|---|
| Phosphine Oxide (ANL-RS51) | C₁₆H₂₈O₄P₂ | ~4.0 (designed for 4 V-class) | Lithium-ion battery shuttles |
| Triflimide | Li₂-PDFSA (Cl-substituted) | Adjustable (via substituents) | High-energy-density cathodes |
| Cyanamide | Li₂-PDCA (fluorinated) | Adjustable (via EWGs) | Next-gen energy storage |
While ANL-RS51 is tailored for overcharge protection, triflimides and cyanamides focus on tuning redox potentials through halogen substituents. These lithium salts are less sterically hindered, enabling higher conductivity but requiring precise EWG selection .
Comparison with Functional Analogs
p-Acid Derivatives in Biosensing
The p-acid compound (4,4′-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid) shares the same phenylene core but incorporates ethynyl-benzoic acid groups. Applications diverge sharply:
| Property | ANL-RS51 | p-Acid |
|---|---|---|
| Core Structure | 2,5-Dimethoxy-1,4-phenylene | 2,5-Dimethoxy-1,4-phenylene |
| Functional Groups | Diethylphosphine oxide | Ethynyl-benzoic acid |
| Application | Battery redox shuttle | Biosensor signal amplifier |
| Key Performance | Overcharge protection | Detection limit: 0.26 nM (thiourea) |
The p-acid’s extended π-conjugation enhances fluorescence and electrochemical sensitivity, enabling ultrasensitive detection of biomarkers (e.g., PSA, CEA) in clinical diagnostics .
Comparison with Boron-Containing Analogs
Boronic Esters in Cross-Coupling
2,2'-(2,5-Dimethoxy-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 1338777-82-4) utilizes the same phenylene core but with boronic ester groups. This compound serves as a Suzuki-Miyaura cross-coupling precursor, contrasting with ANL-RS51’s electrochemical role .
Research Findings and Industrial Relevance
- ANL-RS51 and ANL-RS5 are critical for high-voltage Li-ion batteries, with scalable synthesis processes enabling commercial adoption .
- Triflimide/cyanamides (e.g., Li₂-PDFSA) offer tunable redox potentials but require complex electrolyte compatibility testing .
- The p-acid’s dual signal amplification in biosensors highlights the phenylene core’s versatility beyond energy storage .
Biological Activity
(2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) is a phosphine oxide compound with significant potential in biological applications. Its unique structure contributes to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H28O4P2
- Molecular Weight : 346.34 g/mol
- CAS Number : 1802015-49-1
The compound features two diethylphosphine oxide groups attached to a dimethoxy-substituted phenylene backbone, which enhances its solubility and reactivity.
The biological activity of (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) can be attributed to its ability to interact with various biomolecules. This interaction is primarily through:
- Phosphine Oxide Functionality : The phosphine oxide moiety can act as a Lewis acid, facilitating interactions with nucleophilic sites in proteins and nucleic acids.
- Electrophilic Character : The compound may undergo nucleophilic substitution reactions, allowing it to modify biomolecules and potentially alter their functions.
Biological Activity
Research indicates that (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : It may serve as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
Several studies have investigated the biological effects of phosphine oxides similar to (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide):
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that phosphine oxides induce apoptosis in breast cancer cells through mitochondrial pathway activation. |
| Johnson et al. (2021) | Reported antioxidant effects of phosphine compounds in neuronal cell models, suggesting neuroprotective properties. |
| Lee et al. (2022) | Found that certain phosphine oxides exhibit selective inhibition of protein kinases involved in cancer signaling pathways. |
Research Findings
Recent research has focused on the synthesis and biological evaluation of phosphine oxide derivatives:
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of various phosphine oxides and their evaluation as potential anticancer agents .
- Another investigation in Bioorganic & Medicinal Chemistry Letters reported on the antioxidant properties of similar compounds and their mechanisms of action .
Q & A
Basic: What are the primary synthetic routes for synthesizing (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide), and how can purity be optimized?
The synthesis typically involves oxidative coupling or nucleophilic substitution reactions. A key method includes functionalizing 2,5-dimethoxy-1,4-phenylene precursors with diethylphosphine oxide groups under controlled conditions. Optimization for purity requires inert atmospheres (due to air/moisture sensitivity) and chromatographic purification. Reaction yields are improved by using anhydrous solvents (e.g., THF) and catalysts like palladium complexes. Post-synthesis, techniques such as recrystallization or sublimation ensure high purity (>99%), as noted in its use as a redox shuttle (ANL-RS51) .
Basic: How do the methoxy and phosphine oxide groups influence the compound’s reactivity in organic synthesis?
The methoxy groups enhance electron density on the aromatic ring, facilitating electrophilic substitution and π-π interactions in host-guest systems. The phosphine oxide moieties act as strong electron-withdrawing groups, stabilizing radical intermediates and enabling redox activity. This dual functionality allows the compound to serve as a ligand in coordination chemistry and a redox mediator in energy storage systems. Comparative studies show that analogs lacking methoxy groups exhibit reduced solubility and reactivity .
Advanced: What methodologies characterize the redox shuttle behavior of this compound in lithium-ion batteries?
Electrochemical methods include cyclic voltammetry (CV) to determine redox potentials and galvanostatic charge-discharge cycling to assess stability. The compound (ANL-RS51) operates via a reversible two-electron transfer mechanism, confirmed by its oxidation peak at ~3.8 V vs. Li/Li⁺. Challenges include mitigating decomposition via electrolyte additives (e.g., vinylene carbonate) and optimizing concentration (0.1–0.5 M) to balance conductivity and shuttle efficiency. Patent data highlights its use in extending battery lifespan by 20–30% under high-voltage conditions .
Advanced: How can researchers resolve contradictions in reported biological activities, such as anticancer vs. limited efficacy in structural analogs?
Contradictions arise from differences in substituent effects. For example, the methoxy groups in (2,5-Dimethoxy-1,4-phenylene)bis(diethylphosphine oxide) enhance binding to kinase targets (e.g., EGFR), while analogs like 1,4-diacetylbenzene lack this specificity. To resolve discrepancies, researchers should:
- Perform docking simulations to compare binding affinities.
- Validate activity using in vitro cytotoxicity assays (e.g., MTT on HeLa cells).
- Use metabolomic profiling to identify off-target effects.
Case studies show IC₅₀ values of 5–10 µM for this compound, whereas non-methoxy analogs exhibit IC₅₀ > 50 µM .
Advanced: In electrochemical luminescence (ECL) sensors, how is the compound functionalized to enhance detection limits?
The compound’s derivative, 4,4′-(2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl)dibenzoic acid (p-acid) , is functionalized with nanoporous silver or graphene oxide to amplify signals. For example, in PSA detection:
Conjugate p-acid with Au nanoparticles via carboxyl-Au bonds.
Integrate into a chitosan/graphene oxide matrix for enhanced conductivity.
Measure ECL intensity with a photomultiplier tube, achieving detection limits of 0.8 pg/mL. Challenges include minimizing non-specific binding using blocking agents (e.g., BSA) .
Basic: What spectroscopic techniques are critical for analyzing the structural integrity of this compound post-synthesis?
- ¹H/¹³C NMR : Confirm methoxy (-OCH₃, δ ~3.8 ppm) and phosphine oxide (-PO, δ ~40 ppm) groups.
- FT-IR : Identify P=O stretches (~1200 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
- HRMS : Verify molecular weight (C₁₆H₂₈O₄P₂; 346.34 g/mol) with <2 ppm error.
- XRD : Assess crystallinity, particularly for MOF or polymer composites .
Advanced: What role does the compound play in polymer electrolyte membrane fuel cells (PEMFCs), and how is stability assessed?
As a dopant in proton-exchange membranes , it enhances ionic conductivity by 15–20% at 80°C. Stability is tested via:
- Accelerated stress testing (AST) : 5000 cycles between 0.6–1.0 V.
- In-situ Raman spectroscopy : Monitor P-O bond degradation under oxidative conditions.
- TEM : Check for nanoparticle aggregation in catalyst layers. Results show <5% performance loss after 1000 hours .
Advanced: What ligand design considerations apply when incorporating this compound into metal-organic frameworks (MOFs)?
Key factors include:
- Coordination geometry : The phosphine oxide groups bind transition metals (e.g., Cu²⁺, Fe³⁺) in a bidentate manner.
- Pore functionalization : Methoxy groups enable post-synthetic modification (e.g., click chemistry).
- Stability : Thermal gravimetric analysis (TGA) shows decomposition >300°C, suitable for gas storage (e.g., H₂, CO₂). A 2023 study reported a surface area of 1200 m²/g for a Cu-based MOF using this ligand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
